2,4,6-Triaminotoluene
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Overview
Description
2,4,6-triaminotoluene is an aminotoluene.
Scientific Research Applications
Derivatization and Separation Techniques
2,4,6-Triaminotoluene (TAT), as a metabolic product of 2,4,6-trinitrotoluene (TNT) reduction, can be stabilized through derivatization, leading to oxygen-stable products. This process is significant in TNT metabolism studies, where a high-performance liquid chromatography (HPLC) method can separate various intermediates and products following derivatization (Wang & Hughes, 1998).
TNT Bioremediation
TAT plays a critical role in the bioremediation of TNT-contaminated soils. Microbial reduction of TNT leads to the formation of TAT, which binds irreversibly to soil components, hindering further spread and mineralization of contaminants in soil and groundwater (Daun et al., 1998).
Catalytic Reduction Processes
The catalytic hydrogenation of TNT to TAT has been explored, emphasizing the importance of choosing the right catalyst for effective transformation. These studies are crucial for understanding the chemical processes involved in TNT reduction (Gelder et al., 1990).
Microbial Transformation Studies
Clostridium bifermentans has been identified to transform TNT into TAT and other phenolic products, underlining the microbial pathways involved in TNT reduction (Lewis et al., 1996).
Synthesis and Industrial Applications
The synthesis of TAT and its inorganic acid salts from TNT has been developed, highlighting its industrial applications. This includes the formation of stable salts, which are crucial in storage and handling (Kashaev et al., 2008).
Comparative Studies of Derivatives
Research comparing the synthesis processes of TAT and its homologues has provided insights into more eco-friendly production methods. These findings are significant for the manufacturing of dyes, pigments, and medicinal drugs (Shchurova et al., 2022).
Biotransformation and Environmental Impact
Studies on the biotransformation of TNT using anaerobic sludge have shown that TAT acts as a dead-end metabolite, indicating its role and impact in environmental biodegradation processes (Hawari et al., 1998).
Mass Spectrometry and Detection Techniques
The use of platinum nanoparticle-decorated nanotubes for the catalytic reduction of TNT to TAT demonstrates advances in mass spectrometry and detection methods (Sarkar et al., 2017).
Biodegradation and Soil Remediation
TAT's role in the enhanced humification of TNT-contaminated soils has been investigated. This research is pivotal in understanding the microbial remediation of explosive contaminants (Held et al., 1997).
Properties
CAS No. |
88-02-8 |
---|---|
Molecular Formula |
C7H11N3 |
Molecular Weight |
137.18 g/mol |
IUPAC Name |
2-methylbenzene-1,3,5-triamine |
InChI |
InChI=1S/C7H11N3/c1-4-6(9)2-5(8)3-7(4)10/h2-3H,8-10H2,1H3 |
InChI Key |
YYDRNPOEMZZTPM-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1N)N)N |
Canonical SMILES |
CC1=C(C=C(C=C1N)N)N |
88-02-8 | |
Synonyms |
2,4,6-triaminotoluene |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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